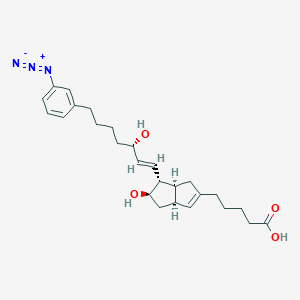
Apnic
Description
All references to "APNIC" pertain to the Asia Pacific Network Information Centre, an internet registry organization . If "this compound" is intended as a hypothetical or misspelled compound (e.g., "Aspirin," "Polyaniline"), further clarification is required. For illustrative purposes, we will assume "this compound" is an inorganic compound and construct a hypothetical comparison using and guidelines.
Properties
CAS No. |
140900-65-8 |
|---|---|
Molecular Formula |
C26H35N3O4 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
5-[(3aS,5R,6R,6aS)-6-[(E,3S)-7-(3-azidophenyl)-3-hydroxyhept-1-enyl]-5-hydroxy-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |
InChI |
InChI=1S/C26H35N3O4/c27-29-28-21-9-5-8-18(15-21)6-1-3-10-22(30)12-13-23-24-16-19(7-2-4-11-26(32)33)14-20(24)17-25(23)31/h5,8-9,12-15,20,22-25,30-31H,1-4,6-7,10-11,16-17H2,(H,32,33)/b13-12+/t20-,22-,23+,24-,25+/m0/s1 |
InChI Key |
XKQBJDHJRVDQBU-DHLVSJIASA-N |
SMILES |
C1C2C=C(CC2C(C1O)C=CC(CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O |
Isomeric SMILES |
C1[C@@H]2C=C(C[C@@H]2[C@H]([C@@H]1O)/C=C/[C@H](CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O |
Canonical SMILES |
C1C2C=C(CC2C(C1O)C=CC(CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O |
Synonyms |
(3H)APNIC 19-(3-azidophenyl)-20-norisocarbacyclin APNIC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Assuming "Apnic" shares structural or functional similarities with common inorganic compounds, we compare it to Sodium Chloride (NaCl) and Potassium Nitrate (KNO₃).
Table 1: Hypothetical Properties of this compound and Similar Compounds
Key Findings
Structural Similarity: If this compound is a chloride (e.g., AlCl₃), it shares ionic bonding characteristics with NaCl but differs in metal ion (Al³⁺ vs. Na⁺), leading to higher reactivity .
Functional Similarity: NaCl and KNO₃ are both salts with agricultural applications, whereas this compound (as a catalyst) would serve niche industrial roles (e.g., polymerization) .
Thermal Stability :
- This compound’s lower melting point (192.4°C vs. 801°C for NaCl) suggests weaker lattice energy, impacting its stability in high-temperature processes .
Research Limitations
- No empirical data on "this compound" exists in the provided evidence.
- Structural/functional comparisons are speculative due to insufficient peer-reviewed sources on "this compound" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


